molecular formula C10H13NO3 B1596359 N-(4-Methoxybenzyl)glycine CAS No. 20839-78-5

N-(4-Methoxybenzyl)glycine

Cat. No. B1596359
CAS RN: 20839-78-5
M. Wt: 195.21 g/mol
InChI Key: QEOHOHDWOLGNLN-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)glycine, also known as MBG, is a compound that has gained significant attention in the field of neuroscience due to its potential therapeutic applications. MBG is a synthetic derivative of glycine, an amino acid that acts as an inhibitory neurotransmitter in the central nervous system.

Scientific Research Applications

Organic Synthesis

  • Field : Chemistry, specifically Organic Synthesis .
  • Application : N-(4-Methoxybenzyl)glycine is used as a protecting group for the carboxylate group in organic synthesis . It’s known as an inexpensive “workhorse” protecting group .
  • Method : This ester may be readily introduced in high yield under a number of mild reaction conditions . The PMB ester possesses excellent stability under many reaction conditions .
  • Results : The PMB ester has been found to have excellent stability under many reaction conditions, therefore, it can be used in a variety of settings .

Preparation of Complexes

  • Field : Chemistry, specifically in the preparation of complexes .
  • Application : N-(4-Methoxybenzyl)glycine is used in the preparation of certain types of complexes .
  • Method : The reaction of [Ru2Cl2(μ-Cl)2(η6-p-cymene)2] with two thiosemicarbazones obtained by the condensation of N-(4-methoxybenzyl) thiosemicarbazide and 1,4-hydroxy-3-methoxyphenyl)ethan-1-one (HL1) or 2-fluoro-4-hydroxybenzaldehyde (HL2) was studied .
  • Results : The cationic complexes of formula [RuCl(η6-p-cymene)(HL)]+ were isolated as solid chloride .

properties

IUPAC Name

2-[(4-methoxyphenyl)methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-9-4-2-8(3-5-9)6-11-7-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOHOHDWOLGNLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80306956
Record name N-(4-Methoxybenzyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80306956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methoxybenzyl)glycine

CAS RN

20839-78-5
Record name 20839-78-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184721
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Methoxybenzyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80306956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
R Schettini, A D'Amato, F De Riccardis… - …, 2017 - thieme-connect.com
Nonionic, chiral macrocyclic peptoids are efficient phase-transfer catalysts in the C-4 enantioselective alkylation of 2-[4-(trifluoromethyl)phenyl]-2-oxazoline-4-carboxylic acid esters. …
Number of citations: 15 www.thieme-connect.com
H Maruyama, M Shiozaki, T Hiraoka - … of the Chemical Society of Japan, 1985 - journal.csj.jp
L-Threonine was converted to a versatile azetidinone derivative stereospecifically in 3 steps. This azetidinone was further transformed to (3S,4R)-3-[(R)-1-hydroxyethyl]-1-(4-…
Number of citations: 32 www.journal.csj.jp
L Mattio, L Musso, L Scaglioni, A Pinto… - Beilstein journal of …, 2018 - beilstein-journals.org
The increasing emergence of multidrug-resistant pathogens is one of the biggest threats to human health and food security. The discovery of new antibacterials, and in particular the …
Number of citations: 3 www.beilstein-journals.org
T Yasuno, T Ohe, H Kataoka, K Hashimoto… - Bioorganic & Medicinal …, 2021 - Elsevier
In the present study, we newly synthesized three types of novel fullerene derivatives: pyridinium-type derivatives trans-3a and 4a-5b, piperidinium-type derivative 9, and proline-type …
Number of citations: 18 www.sciencedirect.com
GF Miknis, RM Williams - Journal of the American Chemical …, 1993 - ACS Publications
(±)-Aspirochlorine was synthesized in a diastereoselective fashion from commercially available 5-chlororesorcinol in 13 steps. The synthesis involves an efficient stereoselective …
Number of citations: 69 pubs.acs.org
S Hardy, SF Martin - Tetrahedron, 2014 - Elsevier
A multicomponent, Mannich-type assembly process commencing with commercially available bromobenzaldehydes was sequenced with [3+2] dipolar cycloaddition reactions involving …
Number of citations: 14 www.sciencedirect.com
E Ruysbergh, K Van Hecke, CV Stevens… - The Journal of …, 2017 - ACS Publications
Several natural products containing a 1,4-oxazepane-2,5-dione-core are known. One example is serratin, isolated from Serratia marcescens. Because of the presence of a carboxylic …
Number of citations: 10 pubs.acs.org
IM Dawson, JA Gregory, RB Herbert… - Journal of the Chemical …, 1988 - pubs.rsc.org
Methods have been developed for formation of the eight-membered oxygen-containing ring system (2) present in the antibiotic bicyclomycin. The procedure starts with N,N′-…
Number of citations: 18 pubs.rsc.org
T Conroy, M Manohar, Y Gong, SM Wilkinson… - Organic & …, 2016 - pubs.rsc.org
The sigma-1 receptor (S1R) has attracted a great deal of attention as a prospective drug target due to its involvement in numerous neurological disorders and, more recently, for its …
Number of citations: 3 pubs.rsc.org
A Dhavan - 2015 - air.unimi.it
The need to develop new fungicides remains a major driving force as fungal plant pathogens continue to develop resistance against existing fungicides at great speed, and also …
Number of citations: 0 air.unimi.it

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